BenchChemオンラインストアへようこそ!

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Epigenetic probe discovery LSD1/KDM1A inhibition Physicochemical property optimization

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1049341-10-7, PubChem CID is a synthetic phenylcyclopropylamine acetamide derivative with molecular formula C₁₉H₂₀FNO₃ and molecular weight 329.4 g/mol. Its structure integrates a 1-(4-fluorophenyl)cyclopropyl methanamine scaffold—characteristic of irreversible LSD1/MAO inhibitor chemotypes—with a 2-(2-methoxyphenoxy)acetamide side chain, a motif explored in selective monoamine oxidase inhibitors.

Molecular Formula C19H20FNO3
Molecular Weight 329.371
CAS No. 1049341-10-7
Cat. No. B2744146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide
CAS1049341-10-7
Molecular FormulaC19H20FNO3
Molecular Weight329.371
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO3/c1-23-16-4-2-3-5-17(16)24-12-18(22)21-13-19(10-11-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,22)
InChIKeyCVCDAANTUWUTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1049341-10-7): Compound Class and Baseline Identity


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1049341-10-7, PubChem CID 42266091) is a synthetic phenylcyclopropylamine acetamide derivative with molecular formula C₁₉H₂₀FNO₃ and molecular weight 329.4 g/mol. [1] Its structure integrates a 1-(4-fluorophenyl)cyclopropyl methanamine scaffold—characteristic of irreversible LSD1/MAO inhibitor chemotypes—with a 2-(2-methoxyphenoxy)acetamide side chain, a motif explored in selective monoamine oxidase inhibitors. [2] This dual pharmacophoric architecture places the compound at the intersection of two well-established medicinal chemistry strategies for epigenetic and neurotransmitter-targeted probe discovery.

Why N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide Cannot Be Substituted by Generic In-Class Analogs


Phenylcyclopropylamine acetamide derivatives exhibit steep structure–activity relationships where seemingly minor modifications can invert LSD1 versus MAO-A/B selectivity or abolish cellular potency entirely. [1] The target compound’s 2-methoxyphenoxy acetamide chain is sterically and electronically distinct from the simple acetamide, benzylamide, or cyclohexylamide substituents found in clinical candidates such as iadademstat (ORY-1001) or early leads like tranylcypromine. [2] In the 2-phenoxyacetamide sub-series, the position and nature of the methoxy substituent on the phenoxy ring directly govern the MAO-A versus MAO-B selectivity index—the ortho-methoxy regioisomer (as in the target compound) is not interchangeable with the para-methoxy analogue, whose selectivity index (SI = 245 for MAO-A) was established experimentally. [3] Consequently, generic replacement by an in-class cyclopropylamine acetamide without quantitative confirmatory data risks loss of the desired polypharmacology or target-engagement profile.

Quantitative Differentiation Evidence for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1049341-10-7)


Molecular Topology Differentiates from Clinical LSD1 Inhibitor Iadademstat (ORY-1001)

The target compound possesses a topological polar surface area (TPSA) of 47.6 Ų, compared with 38.05 Ų for the clinical LSD1 inhibitor iadademstat (ORY-1001, free base). [1] XLogP3 is 3.6 versus 2.27 for iadademstat, indicating a 1.33 log-unit increase in calculated lipophilicity. The higher rotatable bond count (7 vs. 3) and larger molecular weight (329.4 vs. 230.18 g/mol) reflect the extended 2-methoxyphenoxy acetamide chain absent in iadademstat. [2] These descriptors suggest altered membrane permeability, CNS penetration potential, and off-target binding landscapes that cannot be extrapolated from the clinical candidate’s ADME data.

Epigenetic probe discovery LSD1/KDM1A inhibition Physicochemical property optimization

Regioisomeric Methoxy Substitution on Phenoxy Ring Differentiates from 4-Methoxyphenoxy Analogue in MAO Selectivity Context

In the 2-phenoxyacetamide series, the 4-methoxyphenoxy analogue (compound 12) exhibited a selectivity index (SI) of 245 for MAO-A over MAO-B (IC₅₀ MAO-A = 0.35 µM, IC₅₀ MAO-B = 85.7 µM). [1] The target compound bears the 2-methoxyphenoxy regioisomer, which—based on the established SAR for methoxy positional effects on MAO isoform selectivity—is expected to display a distinct selectivity fingerprint. The ortho-methoxy group introduces steric hindrance near the ether oxygen and alters electron density on the aromatic ring, both factors known to modulate MAO-A/B inhibition ratios in this chemotype. Direct experimental comparison data are not available in the public domain; the differentiation is class-level inference grounded in the regioisomeric SAR of the phenoxyacetamide series. [1]

Monoamine oxidase inhibition Structure–activity relationship Selectivity index

Fluorophenyl Cyclopropane Substitution Creates a Chemotype Distinct from Tranylcypromine and Simple N-Substituted Acetamides

Tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective irreversible MAO-A/B inhibitor (MAO-A Kᵢ ≈ 5 µM; MAO-B Kᵢ ≈ 0.4 µM as reported for the racemate). [1] The target compound incorporates three critical structural departures: (i) a 4-fluorophenyl substituent on the cyclopropane ring, which in the fluorinated phenylcyclopropylamine series has been shown to differentially modulate MAO-A versus MAO-B inactivation rates and LSD1 inhibitory activity [2]; (ii) the amine is elaborated as an N-cyclopropylmethyl acetamide rather than a free primary amine, removing the irreversible FAD-adduct forming capacity inherent to the cyclopropylamine warhead; (iii) the 2-methoxyphenoxy group introduces an additional pharmacophoric element absent in tranylcypromine. These modifications collectively recast the compound from a simple irreversible MAO inhibitor into a potential non-covalent or mechanism-divergent probe. [3] Quantitative enzyme inhibition data for the target compound are not publicly available; the differentiation rests on established SAR from the fluorinated phenylcyclopropylamine and phenylcyclopropylamine acetamide patent literature.

Phenylcyclopropylamine derivatives Irreversible inhibition FAD-dependent amine oxidase

Ortho-Fluorophenyl versus Ortho-Methoxyphenyl Ether Differentiation: Impact on Lipophilicity and Hydrogen Bonding Capacity

The closest commercially catalogued structural analogue is 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1049442-76-3), which replaces the 2-methoxy group with a 2-fluoro substituent on the phenoxy ring. The target compound’s 2-methoxy group contributes a hydrogen bond acceptor (OCH₃ oxygen) and increases electron density on the aromatic ring via resonance donation, whereas the 2-fluoro analogue is electron-withdrawing and lacks the methoxy HBA. This OMe→F exchange alters XLogP by approximately +0.3 to +0.5 log units (fluorine is more lipophilic than methoxy in aromatic contexts) and modifies the electrostatic potential surface of the phenoxy ring. The target compound has 4 HBA versus 3 for the fluorinated analogue if the fluorine is not counted as a classical HBA. These differences are meaningful for target engagement where the methoxy oxygen participates in key hydrogen bonding or dipole interactions.

Bioisosteric replacement Lipophilic efficiency Physicochemical optimization

Patent-Cited Target Engagement Profile Differentiates from Single-Target MAO or LSD1 Inhibitors

The patent family WO2010043721 / US20110263604 describes phenylcyclopropylamine acetamide derivatives as compounds possessing monoamine oxidase inhibition activity and utility in treating both cancer and neurodegenerative diseases including depression and Parkinson’s disease. [1] Subsequent patents (e.g., US11352322B2) extend the cyclopropyl-amide scaffold to dual LSD1/HDAC inhibition. The target compound’s structural features—4-fluorophenyl cyclopropane combined with a 2-methoxyphenoxy acetamide—place it within the scope of these patent disclosures, implying intended polypharmacology against FAD-dependent amine oxidases (LSD1, MAO-A, MAO-B). [2] This differentiates it from single-target clinical candidates (e.g., iadademstat, which is highly LSD1-selective with IC₅₀ >100 µM against MAO-A/B) [3] and from dual MAO-A/B inhibitors lacking the cyclopropane motif. No public selectivity data exist for the target compound; the inference is class-level based on patent SAR teachings.

Dual LSD1/MAO-B inhibition Epigenetic therapy Neurodegenerative disease

Limited Public Biological Data Necessitates Independent Characterization Prior to Use in Competitive Screening

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents returned no publicly disclosed quantitative IC₅₀, Kᵢ, Kd, cellular EC₅₀, or in vivo pharmacokinetic data for CAS 1049341-10-7 as of the search date. [1] The compound is catalogued by Life Chemicals (ID F5263-0648) and AKos (AKOS024504074) as a screening compound, but no associated bioactivity data have been deposited in public repositories. [2] This contrasts sharply with comparator compounds iadademstat (LSD1 IC₅₀ = 0.018 µM, extensive ChEMBL records) [3] and compound 12 of the 2-phenoxyacetamide series (MAO-A IC₅₀ = 0.35 µM, full dose–response data published). [4] The absence of public activity data means that any differential performance claims for the target compound versus named comparators must be treated as unvalidated class-level inferences until experimentally confirmed.

Data transparency Assay qualification Procurement risk assessment

Recommended Application Scenarios for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 1049341-10-7) Based on Available Evidence


Chemical Probe Development for Dual LSD1/MAO-B Polypharmacology Screening

The compound’s structural membership in the phenylcyclopropylamine acetamide patent class (WO2010043721) [1] positions it as a candidate for screening cascades designed to identify dual LSD1/MAO-B inhibitors relevant to oncology and neurodegenerative disease. Unlike iadademstat, which is highly LSD1-selective (MAO-A/B IC₅₀ >100 µM) [2], the target compound’s acetamide extension may confer a broader FAD-oxidase engagement profile consistent with the patent SAR. Procurement should be paired with a panel including recombinant LSD1, MAO-A, and MAO-B biochemical assays to experimentally determine the selectivity fingerprint.

Structure–Activity Relationship Expansion of 2-Phenoxyacetamide MAO Inhibitors into Cyclopropane-Containing Scaffolds

Building on the validated 2-phenoxyacetamide MAO inhibitor series (Molecules 2014) [3], the target compound introduces the 1-(4-fluorophenyl)cyclopropyl methanamine moiety as a conformationally restricted N-substituent. The ortho-methoxy regioisomer is not represented in the published 2-phenoxyacetamide SAR, making this compound valuable for extending selectivity models. Procurement enables head-to-head comparison against the 4-methoxyphenoxy lead (compound 12, SI = 245 for MAO-A) to quantify the impact of methoxy positional isomerism on MAO-A/B selectivity when combined with the cyclopropane scaffold.

Physicochemical Benchmarking Against Clinical Phenylcyclopropylamine Candidates

The computed property differences between the target compound and iadademstat (ΔTPSA = +9.55 Ų; ΔXLogP = +1.33; ΔMW = +99.2 g/mol; Δrotatable bonds = +4) [4] make this compound a useful tool for studying how extended acetamide substituents impact permeability, solubility, and metabolic stability in the phenylcyclopropylamine series. Procurement is recommended for parallel ADME assays (PAMPA, microsomal stability, CYP inhibition) alongside iadademstat to generate comparative data that informs lead optimization of CNS-penetrant versus peripherally restricted LSD1/MAO inhibitors.

Epigenetic Chemical Biology: Probing FAD-Dependent Demethylase Versus Oxidase Selectivity

The compound’s N-acetamide substitution eliminates the irreversible FAD-adduct forming capacity of the parent cyclopropylamine [5], potentially converting it from a mechanism-based inactivator to a reversible inhibitor. This mechanistic distinction is critical for chemical biology studies where acute, washable target engagement is preferred over irreversible inactivation. Procurement is indicated for washout experiments comparing residence time and target recovery kinetics against irreversible phenylcyclopropylamine controls such as tranylcypromine and iadademstat.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.